molecular formula C15H11BrN2O B15062851 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide

2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide

Cat. No.: B15062851
M. Wt: 315.16 g/mol
InChI Key: CRLWREAZSMGMCN-UHFFFAOYSA-N
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Description

2-Bromo-2-azatricyclo[9400,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is unique due to its specific bromine substitution and carboxamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

11-bromobenzo[b][1]benzazepine-5-carboxamide

InChI

InChI=1S/C15H11BrN2O/c16-18-13-7-3-1-5-10(13)9-12(15(17)19)11-6-2-4-8-14(11)18/h1-9H,(H2,17,19)

InChI Key

CRLWREAZSMGMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2Br)C(=O)N

Origin of Product

United States

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